1-{[(Tert-butoxy)carbonyl](methyl)amino}-3-methoxycyclobutane-1-carboxylic acid
CAS No.: 1695118-73-0
Cat. No.: VC6331566
Molecular Formula: C12H21NO5
Molecular Weight: 259.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1695118-73-0 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.302 |
| IUPAC Name | 3-methoxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13(4)12(9(14)15)6-8(7-12)17-5/h8H,6-7H2,1-5H3,(H,14,15) |
| Standard InChI Key | FJFUTLPZZWGIIK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1(CC(C1)OC)C(=O)O |
Introduction
Synthesis and Applications
The synthesis of such compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl group. The methoxy group could be introduced via nucleophilic substitution or other methods depending on the starting material.
Potential Applications
-
Organic Synthesis: As intermediates in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals or agrochemicals.
-
Pharmaceutical Research: The presence of functional groups like methoxy and carboxylic acid suggests potential bioactivity, although specific biological activities would depend on detailed studies.
Research Findings and Data
While specific research findings on 1-{(Tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid are not available, related compounds have been studied for their chemical properties and potential applications. For instance, 1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid is available for research purposes and has a molecular weight of 245.27 g/mol .
Chemical Stability and Handling
| Storage Conditions | Recommendations |
|---|---|
| Temperature | Store at -80°C or -20°C for stock solutions |
| Solvent Selection | Choose appropriate solvents based on solubility; heating and ultrasonic treatment may aid dissolution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume